1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
- The chromene derivative is then reacted with a piperidine-4-carboxylic acid derivative. This step often involves coupling reactions facilitated by reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Attachment of the Thiazole Group:
- The final step involves the introduction of the thiazole moiety through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the intermediate compound under suitable conditions, often using a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to ensure reproducibility and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Chromene Core:
- Starting with a salicylaldehyde derivative, the chromene core is synthesized through a condensation reaction with an appropriate β-ketoester under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromene and piperidine moieties can be reduced to alcohols.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites, altering signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(2-oxo-2H-chromene-3-carbonyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- 1-(2-oxo-2H-chromene-3-carbonyl)-N-(benzothiazol-2-yl)piperidine-4-carboxamide
Comparison: Compared to these similar compounds, 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties. This uniqueness can influence the compound’s binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
1-(2-oxochromene-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-16(21-19-20-7-10-27-19)12-5-8-22(9-6-12)17(24)14-11-13-3-1-2-4-15(13)26-18(14)25/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWDEIDVGUIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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